Periplogenin

Vue d'ensemble

Description

La périplogénine est un composé naturel présent dans les racines de certaines plantes, telles que Periploca sepium. Il s'agit d'un type de glycoside cardiaque, des composés connus pour leur capacité à affecter la fonction cardiaque. La périplogénine a été étudiée pour ses effets thérapeutiques potentiels, notamment dans le traitement du cancer et des maladies inflammatoires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La périplogénine peut être synthétisée par diverses réactions chimiques. Une méthode consiste à extraire le composé des racines de Periploca sepium en utilisant du méthanol. L'extrait est ensuite purifié par une série de techniques chromatographiques pour isoler la périplogénine .

Méthodes de production industrielle

La production industrielle de la périplogénine implique généralement l'extraction à grande échelle du composé à partir de sources végétales. Ce processus comprend l'utilisation de solvants tels que le méthanol ou l'éthanol pour extraire le composé, suivie d'étapes de purification pour obtenir un produit de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La périplogénine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La périplogénine peut être oxydée pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la périplogénine en différentes formes réduites.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de périplogénine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de la périplogénine comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions de la périplogénine dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés, tandis que les réactions de réduction donnent des formes réduites de la périplogénine .

Applications de la recherche scientifique

Chimie : La périplogénine est utilisée comme composé modèle dans les études sur les glycosides cardiaques et leurs propriétés chimiques.

Médecine : La périplogénine a des applications thérapeutiques potentielles dans le traitement du cancer et des maladies inflammatoires. .

Industrie : La périplogénine est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques en raison de ses propriétés bioactives

Mécanisme d'action

La périplogénine exerce ses effets par plusieurs mécanismes moléculaires :

Inhibition de STAT3 : La périplogénine inhibe la phosphorylation de STAT3, une protéine impliquée dans la croissance et la survie cellulaires.

Suppression des voies NF-κB et MAPK : La périplogénine réduit l'activité des voies de signalisation NF-κB et MAPK, impliquées dans l'inflammation et l'ostéoclastogenèse.

Ciblage de multiples voies : La périplogénine affecte également d'autres cibles et voies moléculaires, notamment la voie de signalisation MAPK et la voie de signalisation PI3K/AKT, contribuant à ses effets anticancéreux et anti-inflammatoires

Applications De Recherche Scientifique

Anti-Cancer Properties

Periplogenin exhibits promising anti-cancer effects across various cancer types. The following table summarizes key findings from recent studies:

Case Study: Prostate Cancer

In a study focusing on DU145 prostate cancer cells, this compound was shown to inhibit cell growth by directly interacting with the ATP1A1 protein. This interaction was confirmed through genetic screening and subsequent validation using CRISPR/Cas9 techniques, highlighting the compound's potential as a targeted therapy for prostate cancer .

Anti-Inflammatory Effects

This compound also demonstrates significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

Case Study: Osteolysis

Research indicates that this compound can prevent osteolysis induced by lipopolysaccharides (LPS) by inhibiting the expression of inflammatory cytokines and osteoclast differentiation. This suggests its utility in managing conditions characterized by excessive bone resorption .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

- Apoptosis Induction : this compound triggers apoptosis in cancer cells via ROS production and modulation of ER stress pathways, including BIP/eIF2α/CHOP signaling .

- Targeting Key Proteins : By inhibiting critical signaling pathways such as STAT3 and modulating ATP1A1 interactions, this compound disrupts cancer cell proliferation and survival mechanisms .

- Inflammatory Pathway Modulation : The compound's ability to inhibit RANKL signaling pathways underscores its role in controlling inflammation and bone resorption processes .

Mécanisme D'action

Periplogenin exerts its effects through several molecular mechanisms:

Inhibition of STAT3: this compound inhibits the phosphorylation of STAT3, a protein involved in cell growth and survival.

Suppression of NF-κB and MAPK Pathways: this compound reduces the activity of the NF-κB and MAPK signaling pathways, which are involved in inflammation and osteoclastogenesis.

Targeting Multiple Pathways: This compound also affects other molecular targets and pathways, including the MAPK signaling pathway and the PI3K/AKT signaling pathway, contributing to its anti-cancer and anti-inflammatory effects

Comparaison Avec Des Composés Similaires

La périplogénine est similaire à d'autres glycosides cardiaques, tels que la périplocine et la périplocymarine. Elle possède des propriétés uniques qui la distinguent de ces composés :

Activité Biologique

Periplogenin (PPG) is a natural compound derived from the plant Cortex periplocae, recognized for its diverse biological activities, particularly in oncology and inflammation. This article delves into the mechanisms underlying its biological effects, supported by recent research findings, data tables, and case studies.

This compound is classified as a cardenolide, which is a type of steroid compound known for its ability to interact with various biological targets. Its molecular structure allows it to exert significant effects on cellular processes, particularly in cancer and inflammatory pathways.

Key Mechanisms Identified

- Anti-tumor Activity : PPG has demonstrated potent anti-tumor effects across several human cancer cell lines. Research indicates that it inhibits cell proliferation and induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of critical signaling pathways such as STAT3 and NF-κB.

- Inflammatory Response Modulation : PPG has been shown to inhibit the differentiation of osteoclasts, which are cells responsible for bone resorption in inflammatory conditions. It achieves this by downregulating the expression of osteoclast-specific genes and proteins, thereby reducing inflammatory bone loss.

- Target Interaction : A significant finding from genetic screening studies revealed that PPG binds to ATP1A1 (Na+/K+ ATPase subunit), forming hydrogen bonds that are crucial for its cytotoxic effects. Mutations at specific amino acid positions can confer resistance to PPG, highlighting its targeted action in cancer therapy.

In Vitro Studies

A series of experiments were conducted to assess the cytotoxicity of PPG in various cancer cell lines:

| Cell Line | IC50 (µM) | IC90 (µM) |

|---|---|---|

| DU145 (Prostate) | 2.897 | <5 |

| DLD-1 (Colorectal) | 8.712 | 10 |

| U-87MG (Glioblastoma) | 3.008 | 6 |

| MCF-7 (Breast) | 20.025 | >20 |

These results indicate that DU145 cells exhibit the highest sensitivity to PPG, making them a suitable model for further investigations into its therapeutic potential .

In Vivo Studies

In vivo studies using xenograft models have confirmed that PPG significantly suppresses tumor growth in DU145 xenografts, reinforcing its potential as an anti-cancer agent. The presence of mutations in ATP1A1 was associated with resistance to PPG treatment, underscoring the importance of this target in therapeutic efficacy .

Case Studies

- Prostate Cancer : A study demonstrated that PPG effectively reduces tumor size and inhibits proliferation in prostate cancer models, suggesting its application in treating advanced prostate cancer .

- Osteoclast Inhibition : Research on inflammatory osteolysis showed that PPG could prevent LPS-induced osteoclast formation by inhibiting key signaling pathways involved in osteoclast differentiation, such as NF-κB and MAPK pathways .

Propriétés

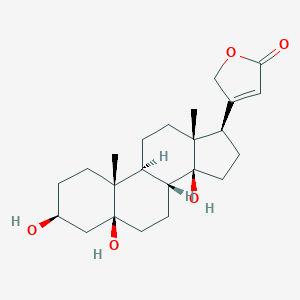

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-20-7-3-15(24)12-22(20,26)9-5-18-17(20)4-8-21(2)16(6-10-23(18,21)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,20+,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPCKAJTLHDNCS-FBAXFMHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965711 | |

| Record name | 3,5,14-Trihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-39-6 | |

| Record name | Periplogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periplogenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,14-Trihydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERIPLOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6808P7IY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.